Cas no 189107-45-7 (1-methylindazole-5-carbonitrile)

1-methylindazole-5-carbonitrile structure
189107-45-7 structure
商品名:1-methylindazole-5-carbonitrile
CAS番号:189107-45-7
MF:C9H7N3
メガワット:157.17198
MDL:MFCD12028575
CID:1024111
PubChem ID:10583041

1-methylindazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-Methyl-1H-indazole-5-carbonitrile
    • 1-methylindazole-5-carbonitrile
    • 5-Cyano-1-methyl-1H-indazole
    • 5-CYANO-1-METHYLINDAZOLE
    • DA-08829
    • SY128143
    • W-206391
    • QAXKWSDDUMHXFE-UHFFFAOYSA-N
    • 189107-45-7
    • MFCD12028575
    • CS-0054305
    • DTXSID30441987
    • SCHEMBL7219801
    • PS-4793
    • MB11524
    • AKOS006282563
    • MDL: MFCD12028575
    • インチ: InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3
    • InChIKey: QAXKWSDDUMHXFE-UHFFFAOYSA-N
    • ほほえんだ: CN1N=CC2=C1C=CC(=C2)C#N

計算された属性

  • せいみつぶんしりょう: 157.06400
  • どういたいしつりょう: 157.063997236g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • PSA: 41.61000
  • LogP: 1.44498

1-methylindazole-5-carbonitrile セキュリティ情報

1-methylindazole-5-carbonitrile 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-methylindazole-5-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR30851-1g
1-Methyl-1H-indazole-5-carbonitrile
189107-45-7 98%
1g
£207.00 2025-02-20
Key Organics Ltd
PS-4793-20MG
1-Methyl-1H-indazole-5-carbonitrile
189107-45-7 >95%
20mg
£76.00 2023-04-19
eNovation Chemicals LLC
D696744-0.25g
1-Methyl-1H-indazole-5-carbonitrile
189107-45-7 95%
0.25g
$135 2023-09-03
abcr
AB467022-5 g
1-Methyl-1H-indazole-5-carbonitrile, min. 95%; .
189107-45-7
5g
€1,062.00 2023-07-18
abcr
AB467022-1 g
1-Methyl-1H-indazole-5-carbonitrile, min. 95%; .
189107-45-7
1g
€382.00 2023-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL1022-50G
1-methylindazole-5-carbonitrile
189107-45-7 97%
50g
¥ 28,168.00 2023-04-14
eNovation Chemicals LLC
D775408-1G
1-methylindazole-5-carbonitrile
189107-45-7 97%
1g
$180 2024-07-21
eNovation Chemicals LLC
D775408-25G
1-methylindazole-5-carbonitrile
189107-45-7 97%
25g
$1025 2024-07-21
Advanced ChemBlocks
O30139-250MG
1-methyl-1H-indazole-5-carbonitrile
189107-45-7 95%
250MG
$125 2023-09-15
eNovation Chemicals LLC
D775408-500mg
1-methylindazole-5-carbonitrile
189107-45-7 97%
500mg
$130 2024-07-21

1-methylindazole-5-carbonitrile 合成方法

1-methylindazole-5-carbonitrile 関連文献

1-methylindazole-5-carbonitrileに関する追加情報

Introduction to 1-methylindazole-5-carbonitrile (CAS No. 189107-45-7)

1-methylindazole-5-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 189107-45-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 1-methylindazole-5-carbonitrile, particularly the presence of a methyl group at the 1-position and a nitrile group at the 5-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The indazole core is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is commonly found in numerous bioactive natural products and pharmacologically relevant compounds. The introduction of the nitrile group at the 5-position introduces a polar, electron-withdrawing moiety that can influence both the electronic distribution and steric environment of the molecule. This modification can enhance binding affinity to biological targets, modulate metabolic stability, and influence pharmacokinetic profiles, all of which are critical factors in drug design.

In recent years, there has been growing interest in indazole derivatives due to their demonstrated efficacy in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The nitrile-substituted indazoles have shown particular promise as inhibitors of key enzymes and pathways involved in disease progression. For instance, studies have highlighted the potential of 1-methylindazole-5-carbonitrile as a lead compound in the development of novel antitumor agents. The nitrile group has been shown to enhance interactions with nucleophilic residues in target proteins, potentially leading to increased potency and selectivity.

One of the most compelling aspects of 1-methylindazole-5-carbonitrile is its versatility as a chemical building block. The presence of both the methyl and nitrile functional groups provides multiple sites for further chemical modification, allowing medicinal chemists to explore a wide range of derivatives with tailored properties. This flexibility is particularly valuable in structure-activity relationship (SAR) studies, where subtle changes in the molecular structure can significantly impact biological activity.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 1-methylindazole-5-carbonitrile, making it more accessible for research purposes. Techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have improved yields and reduced reaction times, facilitating faster discovery and optimization processes. These innovations are crucial for accelerating the development of new drugs based on this promising scaffold.

The pharmacological profile of 1-methylindazole-5-carbonitrile has been extensively studied in both in vitro and in vivo models. Preliminary findings suggest that this compound exhibits inhibitory activity against several enzymes implicated in cancer metabolism, such as poly(ADP-ribose) polymerase (PARP) inhibitors. Additionally, its ability to modulate inflammatory pathways has been explored, with early results indicating potential benefits in treating chronic inflammatory diseases.

The synthesis of 1-methylindazole-5-carbonitrile involves multi-step organic transformations that highlight its complexity as a molecular entity. Key synthetic steps typically include cyclization reactions to form the indazole core, followed by functional group interconversions to introduce the methyl and nitrile groups at appropriate positions. Advances in computational chemistry have also played a significant role in predicting optimal synthetic routes and predicting the properties of newly synthesized compounds.

In conclusion, 1-methylindazole-5-carbonitrile (CAS No. 189107-45-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as a versatile scaffold for drug discovery underscores its importance in ongoing research efforts aimed at developing novel therapeutic agents. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, compounds like 1-methylindazole-5-carbonitrile are poised to play a crucial role in addressing unmet medical needs.

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